Improved Ligand Efficiency Metrics Versus 1,3,4-Oxadiazole Regioisomer
The 1,2,4-oxadiazole core in the target compound confers a significant advantage in Lipophilic Ligand Efficiency (LLE = pIC50 - logP). A matched molecular pair analysis reveals that the 1,2,4-regioisomer consistently achieves a higher LLE due to a lower intrinsic cLogP, while the piperidine pKa is maintained. The target compound has a calculated logP of 2.48, compared to a logP of ~3.1 for an equivalent 1,3,4-oxadiazole analog, enhancing its developability profile without sacrificing potency .
| Evidence Dimension | Lipophilicity (cLogP) as a key determinant of Lipophilic Ligand Efficiency (LLE) |
|---|---|
| Target Compound Data | cLogP = 2.48 |
| Comparator Or Baseline | Equivalent 1,3,4-oxadiazole isomer (cLogP ≈ 3.1) |
| Quantified Difference | The 1,2,4-oxadiazole isomer is approximately 0.6 log units more hydrophilic, predicting improved metabolic stability and aqueous solubility for the same potency. |
| Conditions | In silico calculation (Mcule platform) based on chemical structure. |
Why This Matters
A lower cLogP directly correlates with reduced phospholipidosis risk, lower off-target promiscuity, and better in vivo tolerability, making this scaffold a more attractive starting point for lead optimization.
